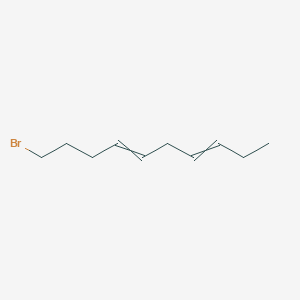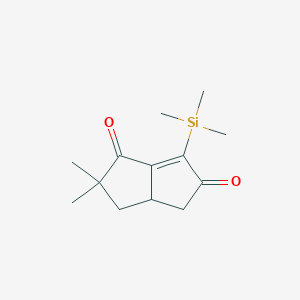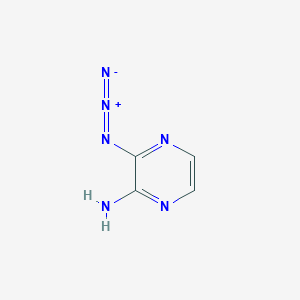
3-Azidopyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azidopyrazin-2-amine is a heterocyclic compound that contains both azide and amine functional groups. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of the azide group makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidopyrazin-2-amine typically involves the introduction of the azide group into a pyrazine ring. One common method is the nucleophilic substitution reaction where a halogenated pyrazine derivative reacts with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling azides, which can be potentially explosive. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azidopyrazin-2-amine can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: 3-Aminopyrazin-2-amine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
3-Azidopyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in click chemistry to create triazole-linked molecules.
Biology: The compound can be used to label biomolecules through bioorthogonal reactions, enabling the study of biological processes in living cells.
Industry: Used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive azide group.
Mecanismo De Acción
The mechanism of action of 3-Azidopyrazin-2-amine largely depends on the specific application and the chemical transformations it undergoes. In biological systems, the azide group can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The resulting triazole-linked molecules can then interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparación Con Compuestos Similares
3-Aminopyrazin-2-amine: Similar structure but lacks the azide group, making it less versatile for further chemical modifications.
3-Azidopyridine: Contains an azide group but has a different ring structure, leading to different chemical properties and reactivity.
2-Azidopyrazine: Similar to 3-Azidopyrazin-2-amine but with the azide group in a different position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of the azide group on the pyrazine ring, which influences its reactivity and the types of chemical transformations it can undergo
Propiedades
Número CAS |
156331-25-8 |
|---|---|
Fórmula molecular |
C4H4N6 |
Peso molecular |
136.12 g/mol |
Nombre IUPAC |
3-azidopyrazin-2-amine |
InChI |
InChI=1S/C4H4N6/c5-3-4(9-10-6)8-2-1-7-3/h1-2H,(H2,5,7) |
Clave InChI |
ARAXRSDKOKBMSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


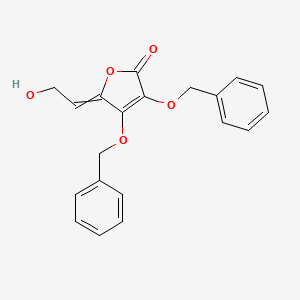
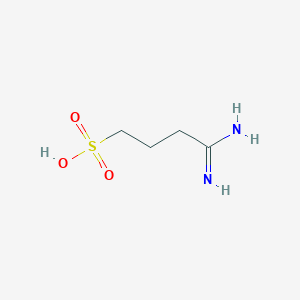

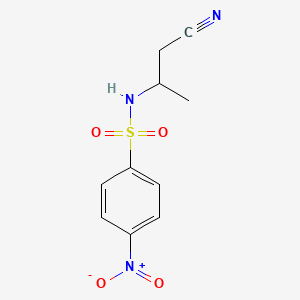
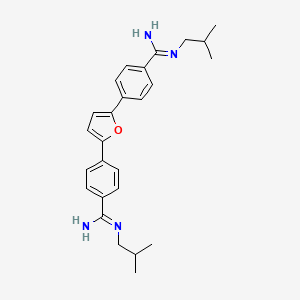
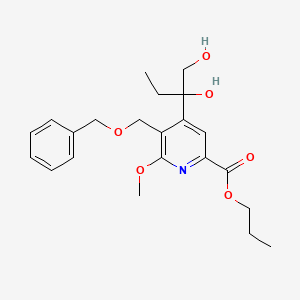

![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)

![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![6-([2,2'-Bipyridin]-6(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12553711.png)
